2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-morpholinoethanone dihydrochloride
Description
The compound 2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-morpholinoethanone dihydrochloride is a piperazine derivative featuring a hydroxyethyl-furan substituent and a morpholinoethanone moiety. Its structure integrates a piperazine core (a six-membered ring with two nitrogen atoms) linked to a furan-2-yl group via a hydroxyethyl chain. The morpholinoethanone group (a four-membered morpholine ring fused to an ethanone) enhances hydrophilicity, while the dihydrochloride salt improves aqueous solubility and stability. Piperazine derivatives are pharmacologically significant, often employed in antifungal, anticancer, and central nervous system (CNS) therapeutics due to their ability to modulate receptor interactions .
Properties
IUPAC Name |
2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-1-morpholin-4-ylethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4.2ClH/c20-14(15-2-1-9-23-15)12-17-3-5-18(6-4-17)13-16(21)19-7-10-22-11-8-19;;/h1-2,9,14,20H,3-8,10-13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPITNIIRSMEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)CC(=O)N3CCOCC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-morpholinoethanone dihydrochloride is a complex organic molecule that has garnered attention in pharmacological research due to its potential therapeutic properties. This article delves into its biological activities, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Characteristics
- Molecular Formula : C15H23Cl2N5O3
- Molecular Weight : 424.34 g/mol
- Structure : The compound features a furan ring, a piperazine moiety, and a morpholine structure, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities, particularly in antimicrobial, anticancer, anti-inflammatory, and analgesic domains. The following sections detail these activities based on current literature.
Antimicrobial Activity
Studies have shown that furan derivatives possess significant antibacterial properties. For instance:
- Furan Derivative Efficacy : A study demonstrated that derivatives of furan, including those with piperazine structures, effectively inhibited the growth of Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) as low as 64 µg/mL for some compounds .
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Furan Derivative A | 64 | E. coli |
| Furan Derivative B | 32 | S. aureus |
| This compound | TBD | TBD |
Anticancer Activity
Furan-based compounds have shown promise in cancer treatment:
- HeLa Cell Studies : Conjugates of furan derivatives demonstrated inhibitory effects against HeLa cells (cervical cancer), with IC50 values around 0.15 ± 0.05 µg/mL, indicating potent anticancer activity .
Anti-inflammatory and Analgesic Effects
The compound's structural components suggest potential anti-inflammatory properties:
- COX-2 Inhibition : Some furan derivatives have been identified as selective COX-2 inhibitors, exhibiting anti-inflammatory effects comparable to established drugs like rofecoxib .
The biological activity of the compound is believed to stem from its ability to interact with specific biological targets through binding affinity studies. These interactions often involve:
- Receptor Binding : The piperazine moiety may enhance binding to neurotransmitter receptors.
- Enzyme Inhibition : The morpholine structure could facilitate inhibition of enzymes involved in inflammatory pathways.
Case Studies and Research Findings
Several case studies illustrate the compound's potential:
- Antimicrobial Efficacy : A comparative study showed that the compound exhibited superior antibacterial activity against multiple strains compared to traditional antibiotics .
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that the compound not only inhibited cell proliferation but also induced apoptosis in targeted cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares the target compound with structurally related piperazine derivatives:
Key Observations
This contrasts with Dasatinib’s thiazole-pyrimidine system (optimized for kinase inhibition) and the phenyl group in 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone (hydrophobic, suited for membrane penetration) . The dihydrochloride salt likely confers higher solubility than monohydrochloride analogs (e.g., Dasatinib) or non-salt forms .
Therapeutic Implications: Dasatinib’s antineoplastic activity is linked to its pyrimidine-thiazole scaffold, which inhibits BCR-ABL kinases . The target compound’s furan-morpholine structure may target different pathways (e.g., serotonin or dopamine receptors in CNS disorders) . The target compound’s activity remains speculative without direct data.
Synthetic and Physicochemical Properties :
- Piperazine derivatives often achieve high yields (e.g., 85% in ) via nucleophilic substitution or condensation. The target compound’s synthesis may follow similar routes.
- Crystallographic data for analogs (e.g., ) highlight stable conformations; the dihydrochloride form may influence crystallization and shelf-life .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-morpholinoethanone dihydrochloride, and what purification methods are recommended?
- Methodology : Synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the piperazine intermediate via nucleophilic substitution or coupling reactions.
- Step 2 : Introduction of the morpholinoethanone group using carbodiimide-mediated coupling.
- Step 3 : Hydroxyethyl-furan attachment via alkylation or reductive amination.
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/petroleum ether mixtures) and recrystallization from ethanol/water are effective for isolating intermediates. Final dihydrochloride salt formation improves crystallinity and solubility .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR/FT-IR : Confirm functional groups (e.g., furan C-O-C stretch at ~1,015 cm⁻¹, morpholine N-H stretch at ~3,300 cm⁻¹) and proton environments.
- X-ray Diffraction (XRD) : Resolve crystal structure, hydrogen bonding networks, and salt formation. SHELX software (e.g., SHELXL) is widely used for refinement, with anisotropic displacement parameters and riding models for H-atoms .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ or [M+2H-Cl]⁺ ions).
Advanced Research Questions
Q. How can researchers address contradictions in pharmacological data between in vitro and in vivo studies for this compound?
- Methodology :
- Metabolic Stability Assays : Evaluate hepatic microsomal stability to identify rapid degradation (e.g., CYP450 interactions).
- Solubility Optimization : Dihydrochloride salts enhance aqueous solubility, but pH-dependent precipitation in physiological buffers may require co-solvents (e.g., DMSO/PEG mixtures) .
- Pharmacokinetic Profiling : Use LC-MS/MS to measure bioavailability, plasma half-life, and tissue distribution. Adjust dosing regimens to account for interspecies differences .
Q. What strategies are recommended for resolving crystallographic disorder in the morpholine or piperazine moieties?
- Methodology :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
- Refinement : Apply SHELXL’s PART and SUMP commands to model disorder. Constrain isotropic displacement parameters for overlapping atoms and validate via R-factor convergence (<5%) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for target receptors?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities for piperazine-linked GPCRs (e.g., 5-HT1A, α-adrenergic receptors).
- Functional Assays : Compare EC₅₀ values in cAMP accumulation or calcium flux assays with structural analogs (e.g., substitution of furan with thiophene or pyridine) .
Q. What are the key considerations for validating analytical methods in stability studies under accelerated conditions?
- Methodology :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via HPLC-PDA.
- Method Validation : Assess linearity (R² > 0.995), precision (RSD < 2%), and LOD/LOQ using ICH Q2(R1) guidelines. Confirm dihydrochloride salt stability via chloride ion titration .
Contradiction Analysis & Experimental Design
Q. How to reconcile discrepancies between computational predictions and experimental binding data?
- Methodology :
- Dynamic Simulations : Perform molecular dynamics (MD) simulations (50–100 ns) to assess conformational flexibility of the piperazine-morpholine backbone.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate docking poses. Adjust force field parameters in simulations to match SPR-derived KD values .
Q. What experimental controls are essential when assessing off-target effects in kinase inhibition assays?
- Methodology :
- Selectivity Panels : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits.
- Negative Controls : Include staurosporine (broad-spectkinase inhibitor) and vehicle (DMSO) to normalize background activity .
Safety & Handling
Q. What are the critical safety protocols for handling this compound in aqueous and solid states?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
